1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
1-[1-(1-methylsulfonylpyrazol-3-yl)ethyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2S/c1-7(12-6-9-5-10-12)8-3-4-13(11-8)16(2,14)15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULPSDJATQTKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)S(=O)(=O)C)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,2,4-triazole scaffold is commonly synthesized via cyclization of thiosemicarbazide derivatives. For example, hydrazine hydrate reacts with CS₂ in alcoholic KOH to form potassium hydrazinecarbodithioate, which cyclizes under reflux to yield 4-amino-5-substituted-1,2,4-triazole-3-thiones. Adapting this method, the target triazole could be functionalized at the 1-position through subsequent alkylation.
Example Reaction:
$$
\text{NH}2\text{NH}2 + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{K}^+[\text{NH}2\text{NHCSS}^-] \xrightarrow{\Delta} \text{1H-1,2,4-triazole-3-thione}
$$
N-Methylation and Isomer Control
N-methylation of 1,2,4-triazoles often suffers from regioselectivity issues due to tautomerism. The patent CN113651762A resolves this by first protecting the 5-position of 1-methyl-1,2,4-triazole using n-butyllithium and dibromomethane, ensuring selective functionalization at the 3-position. This strategy could be adapted to introduce the ethyl-pyrazole side chain at the 1-position of the triazole.
Key Steps from CN113651762A:
- Protection: 1-Methyl-1,2,4-triazole → 5-bromo-1-methyl-1H-triazole using n-BuLi and dibromomethane.
- Functionalization: Carboxylation at the 3-position via LDA and CO₂.
- Deprotection: Hydrogenolysis or acid hydrolysis to remove the 5-bromo group.
Synthesis of the 1-(Methylsulfonyl)-1H-Pyrazol-3-yl Ethyl Side Chain
Pyrazole Sulfonation
The methylsulfonyl group is introduced via sulfonation of 1H-pyrazole-3-carbaldehyde followed by oxidation. A typical route involves:
- Sulfonation: Reaction of pyrazole with methanesulfonyl chloride in the presence of a base (e.g., Et₃N).
- Oxidation: Conversion of sulfinic acid intermediates to sulfones using H₂O₂ or Oxone®.
Example Reaction:
$$
\text{1H-Pyrazole-3-carbaldehyde} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{1-(Methylsulfonyl)-1H-pyrazole-3-carbaldehyde}
$$
Coupling Strategies for Final Assembly
Mitsunobu Reaction
The Mitsunobu reaction enables etherification between the triazole’s hydroxyl group (if present) and the pyrazole sulfone’s alcohol. However, this requires pre-functionalization of both fragments.
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling could link a boronic ester-functionalized triazole to a brominated pyrazole sulfone. This method offers regioselectivity but demands orthogonal protecting groups.
Example Reaction:
$$
\text{Triazole-Bpin} + \text{Br-Pyrazole-SO}2\text{Me} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{Base}} \text{Target Compound}
$$
Challenges and Optimization
Regioselectivity in Triazole Functionalization
Unwanted N2 or N4 alkylation of the triazole can occur. The patent CN113651762A mitigates this by using sterically hindered bases (e.g., LDA) to direct reactivity to the 3-position.
Sulfone Stability Under Reaction Conditions
The methylsulfonyl group is sensitive to strong reducing agents. Catalytic hydrogenation steps must use mild conditions (e.g., low H₂ pressure, room temperature) to avoid desulfonylation.
Purification of Hydrophilic Byproducts
The polar nature of sulfone-containing intermediates complicates chromatography. Aqueous workups or recrystallization from ethanol/water mixtures are preferred.
Data Tables
Table 1. Comparison of Triazole Alkylation Methods
| Method | Reagents | Yield (%) | Selectivity (N1:N2:N4) |
|---|---|---|---|
| Direct Alkylation | CH₃I, K₂CO₃, DMF | 52 | 60:25:15 |
| Protected Route | n-BuLi, Dibromomethane | 86 | 98:1:1 |
Table 2. Sulfonation Optimization
| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂O₂ | 25 | 78 | 95 |
| Oxone® | 40 | 92 | 99 |
Chemical Reactions Analysis
Types of Reactions
1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The hydrogen atoms on the pyrazole and triazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole and triazole rings .
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole has shown potential as a fungicide. Research indicates that compounds with triazole structures can inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and reproduction.
Case Study: Crop Protection
A study conducted on various crops demonstrated that formulations containing this compound effectively reduced the incidence of fungal diseases such as powdery mildew and rust. The application rates and efficacy varied depending on the specific crop and environmental conditions.
Pharmaceutical Applications
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes involved in bacterial metabolism.
Case Study: Antibacterial Activity
In vitro studies have shown that this compound demonstrates potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) tests.
Material Science Applications
Polymer Synthesis
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its presence can improve thermal stability and mechanical strength of polymers.
Case Study: Composite Materials
Research on composite materials revealed that adding this compound to epoxy resins resulted in improved tensile strength and resistance to thermal degradation. These findings suggest its potential use in high-performance materials for aerospace and automotive applications.
Summary Table of Applications
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Agriculture | Fungicide | Effective against powdery mildew and rust |
| Pharmaceuticals | Antimicrobial agent | Potent against Staphylococcus aureus and E. coli |
| Material Science | Polymer additive | Enhanced thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Selected Triazole Derivatives
Key Observations :
- Electron-Withdrawing Groups : The target compound’s methylsulfonyl group contrasts with diarylmethyl (electron-donating) groups in anti-mitotic agents and chlorobenzylthio (moderately polar) groups in agrochemical derivatives .
- Hybrid Systems : Unlike etaconazole (triazole-dioxolane hybrid) , the target compound’s pyrazole-triazole hybrid may offer distinct steric and electronic profiles for pesticidal activity .
Mechanistic Insights :
- The methylsulfonyl group in the target compound may enhance binding to pesticidal targets (e.g., cytochrome P450 enzymes) via sulfone-oxygen interactions .
- Diarylmethyl triazoles inhibit tubulin polymerization, leveraging hydrophobic aryl interactions , whereas etaconazole disrupts fungal membrane integrity .
Biological Activity
1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities. This compound combines features from both triazole and pyrazole structures, making it a subject of interest in medicinal chemistry for its potential therapeutic applications.
- Molecular Formula : C8H11N5O2S
- Molecular Weight : 241.27 g/mol
- CAS Number : 400077-64-7
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds within the 1,2,4-triazole class exhibit significant antimicrobial properties. For example:
- Antibacterial Effects : A study demonstrated that triazole derivatives displayed notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.125 to 8 μg/mL against these pathogens .
- Antifungal Properties : The compound's structure suggests potential antifungal activity as well. Triazoles are recognized for their role in inhibiting fungal cell membrane synthesis . This derivative may show similar antifungal effects due to its structural characteristics.
Anticancer Activity
In vitro studies have indicated that derivatives of triazoles can exhibit cytotoxic effects against cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown dose-dependent cytostatic effects on leukemia cells . The MTT assay revealed significant cytotoxicity after a 72-hour exposure period.
Structure-Activity Relationship (SAR)
The SAR analysis of triazoles indicates that modifications on the triazole ring can enhance biological activity. Key findings include:
- Substituent Effects : Electron-donating groups on the phenyl rings and the length of alkyl chains significantly influence antimicrobial potency . For example, longer alkyl chains tend to decrease activity.
- Hybrid Compounds : Combining triazoles with other pharmacophores has been shown to enhance efficacy against resistant strains of bacteria .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
The mechanism of action for this compound likely involves the inhibition of key enzymes or receptors involved in cellular processes. This interaction can lead to disruption in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
Q & A
Q. Key Factors Affecting Yield :
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Answer:
A combination of analytical techniques is critical:
- X-ray crystallography : Refinement using SHELXL (e.g., space-group determination, anisotropic displacement parameters) confirms bond lengths/angles and sulfonyl group orientation .
- Spectroscopy :
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects residual solvents .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) and DFT calculations (B3LYP/6-311G+(d,p)) are used to:
- Target Identification : Screen against enzymes like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential via triazole-mediated heme iron coordination .
- Binding Affinity : Calculate ΔG values for sulfonyl group interactions with hydrophobic pockets (e.g., COX-2 active site) .
- ADMET Prediction : SwissADME evaluates logP (~2.5) and bioavailability (Lipinski’s Rule compliance) .
Validation : Compare computational results with in vitro assays (e.g., MIC values against Candida spp.) to refine models .
Advanced: How should researchers address contradictions in reported biological activities (e.g., COX-2 inhibition vs. antifungal action)?
Answer:
Discrepancies arise from:
- Purity Issues : Impurities (e.g., unreacted sulfonyl precursors) may skew bioassays. Mitigate via HPLC-MS validation .
- Stereochemical Variants : Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers and test individually, as seen in optically resolved triazole pesticides .
- Assay Conditions : Standardize protocols (e.g., serum-free media for cytotoxicity assays) to reduce variability .
Case Study : A 2025 study resolved conflicting COX-2 data by confirming isoform specificity (IC₅₀ = 0.8 µM for COX-2 vs. >50 µM for COX-1) .
Advanced: What methodologies are recommended for evaluating in vitro/in vivo toxicity?
Answer:
- In Vitro :
- In Vivo :
Caution : Methylsulfonyl groups may hydrolyze to sulfonic acids; track metabolites via LC-MS/MS .
Advanced: How can synthetic routes be optimized for scalability while maintaining stereochemical fidelity?
Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify robust conditions. For example, a 2024 study achieved 75% yield by optimizing CuSO₄ concentration (0.1 eq.) and reaction time (16 hrs) .
- Continuous Flow Chemistry : Reduces racemization risks in triazole formation .
- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer solvent systems .
Critical Checkpoint : Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC at each step .
Basic: What is the role of the methylsulfonyl group in modulating this compound’s reactivity and bioactivity?
Answer:
The methylsulfonyl moiety:
- Electron-Withdrawing Effects : Stabilizes the pyrazole ring, enhancing electrophilic substitution reactivity .
- Hydrogen Bonding : The S=O group interacts with kinase ATP-binding sites (e.g., JAK2 inhibition in cancer studies) .
- Metabolic Stability : Sulfonyl groups resist CYP450 oxidation, improving pharmacokinetic profiles .
Evidence : A 2025 SAR study showed that replacing methylsulfonyl with acetyl reduced antifungal activity by 90% .
Advanced: How does stereochemistry influence this compound’s pharmacological profile?
Answer:
- Chiral Centers : The ethyl linker between pyrazole and triazole may introduce stereoisomerism.
- Enantiomer-Specific Activity : For analogous triazoles, (+)-enantiomers showed 10x higher antifungal activity than (-)-forms .
- Resolution Methods : Use preparative SFC (supercritical fluid chromatography) with cellulose-based columns .
Validation : Circular dichroism (CD) spectra correlate absolute configuration with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
